molecular formula C14H19N3O7 B14712977 1,3,5-Trinitro-2-(octyloxy)benzene CAS No. 21623-81-4

1,3,5-Trinitro-2-(octyloxy)benzene

Cat. No.: B14712977
CAS No.: 21623-81-4
M. Wt: 341.32 g/mol
InChI Key: DIKXVBAKFLJJSH-UHFFFAOYSA-N
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Description

1,3,5-Trinitro-2-(octyloxy)benzene is an organic compound characterized by the presence of three nitro groups and an octyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trinitro-2-(octyloxy)benzene can be synthesized through a multi-step process involving nitration and etherification reactions. The nitration of benzene derivatives typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The octyloxy group can be introduced via etherification using octanol and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and etherification processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitro-2-(octyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Formation of higher oxidation state compounds or cleavage products.

    Reduction: Formation of 1,3,5-triamino-2-(octyloxy)benzene.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,3,5-Trinitro-2-(octyloxy)benzene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules.

    Materials Science: Potential use in the development of high-energy materials and explosives.

    Biology and Medicine: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Utilized in the production of specialized chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-Trinitro-2-(octyloxy)benzene involves its interaction with molecular targets through its nitro and octyloxy groups. The nitro groups can participate in redox reactions, while the octyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. The pathways involved include electron transfer and radical formation, which can lead to various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trinitrobenzene: Lacks the octyloxy group, making it less hydrophobic and with different reactivity.

    2,4,6-Trinitrotoluene (TNT): Contains a methyl group instead of an octyloxy group, widely known for its explosive properties.

    1,3,5-Triaminobenzene: The amino derivative of 1,3,5-Trinitrobenzene, with different chemical and physical properties.

Uniqueness

1,3,5-Trinitro-2-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct solubility and reactivity characteristics compared to other trinitrobenzene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

21623-81-4

Molecular Formula

C14H19N3O7

Molecular Weight

341.32 g/mol

IUPAC Name

1,3,5-trinitro-2-octoxybenzene

InChI

InChI=1S/C14H19N3O7/c1-2-3-4-5-6-7-8-24-14-12(16(20)21)9-11(15(18)19)10-13(14)17(22)23/h9-10H,2-8H2,1H3

InChI Key

DIKXVBAKFLJJSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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